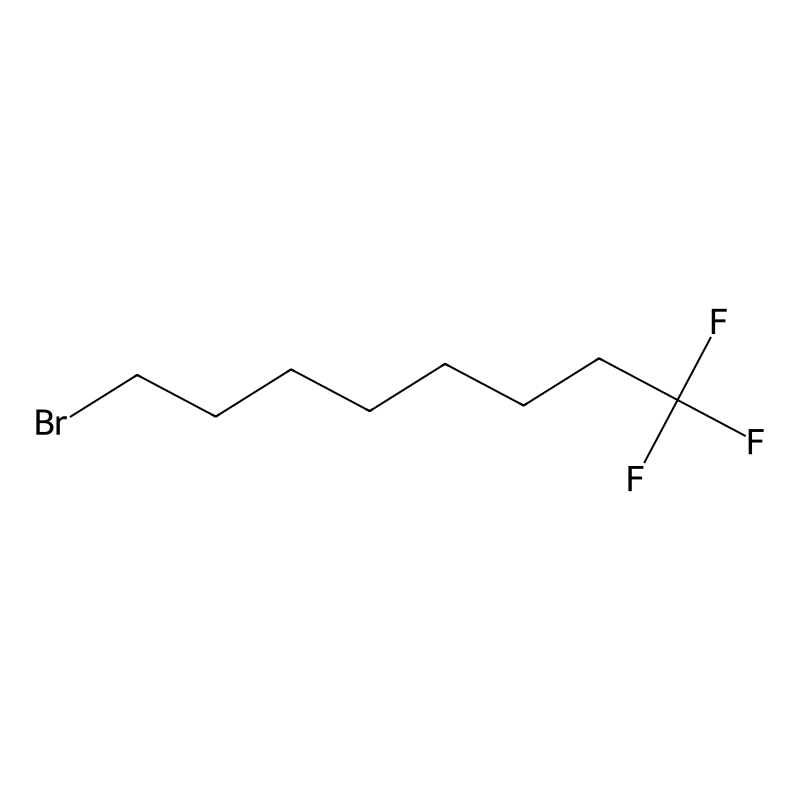

8-Bromo-1,1,1-trifluorooctane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Safety

Field: Hazardous Material Handling

The handling and storage of 8-Bromo-1,1,1-trifluorooctane are studied in the context of chemical safety to develop best practices for dealing with hazardous materials.

Application Summary

Research into the safe handling of this compound contributes to the broader understanding of managing risks associated with volatile and reactive chemicals.

Methods and Procedures

Safety protocols are established based on the compound’s physical and chemical properties, such as its reactivity, volatility, and potential health hazards.

Results and Outcomes

The development of comprehensive safety guidelines ensures the safe use and storage of 8-Bromo-1,1,1-trifluorooctane, minimizing the risk of accidents in research and industrial settings.

This extended analysis provides a broader perspective on the versatile applications of 8-Bromo-1,1,1-trifluorooctane in various scientific disciplines, emphasizing its multifaceted role in advancing research and technology .

8-Bromo-1,1,1-trifluorooctane is a halogenated hydrocarbon characterized by the presence of bromine and trifluoromethyl groups. Its molecular formula is , and it has a molecular weight of 247.10 g/mol. This compound is part of a broader class of fluorinated organic compounds that exhibit unique physical and chemical properties due to the presence of fluorine atoms, which enhance stability and reactivity in various chemical environments. The compound is typically a colorless liquid at room temperature and is known for its volatility and low surface tension.

As with any new compound, proper safety precautions should be taken when handling 8-Bromo-1,1,1-trifluorooctane. Specific hazard data is not available, but some general considerations include:

- Potential for irritation: The Br atom and the fluorinated chain might cause skin or eye irritation.

- Inhalation hazard: Avoid inhalation of vapors, as they could irritate the respiratory system.

- Unknown toxicity: Further studies are needed to determine the compound's toxicity towards humans and the environment.

- Substitution Reactions: The bromine atom in the compound can be substituted by nucleophiles, leading to the formation of other halogenated compounds.

- Elimination Reactions: Under specific conditions, this compound can undergo elimination reactions to yield alkenes.

- Radical Reactions: Exposure to UV light may induce photodissociation, generating radicals that can further react with other substrates.

The reactions typically involve common reagents such as sodium iodide for substitution and strong bases like potassium tert-butoxide for elimination.

The synthesis of 8-Bromo-1,1,1-trifluorooctane can be achieved through various methods:

- Direct Bromination: This method involves the bromination of 1,1,1-trifluorooctane using bromine as a halogenating agent. The reaction typically requires controlled conditions to ensure selectivity.

- Radical Initiation: Utilizing radical initiators such as peroxides or UV light can facilitate the bromination process under milder conditions.

- Industrial Production: In industrial settings, large-scale synthesis may employ continuous flow reactors to manage the exothermic nature of the bromination reaction effectively.

Research into the interactions of halogenated compounds indicates potential environmental and health impacts. Studies have shown that such compounds can bioaccumulate and may disrupt endocrine functions in wildlife. Specific interaction studies on 8-Bromo-1,1,1-trifluorooctane would provide insights into its ecological impact and safety profile.

Several compounds share structural similarities with 8-Bromo-1,1,1-trifluorooctane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Bromo-2-chloro-1,1,1-trifluoroethane | C₂H₂BrClF₃ | Used as an inhalation anesthetic; exhibits similar reactivity. |

| 2-Bromo-3-chloro-2-methylpropane | C₅H₈BrCl | A versatile reagent in organic synthesis; shows different reactivity patterns. |

| 1,2-Dibromo-2-fluoroethane | C₂H₂Br₂F | Known for its use in chemical research; demonstrates distinct biological activities. |

Uniqueness

The uniqueness of 8-Bromo-1,1,1-trifluorooctane lies in its specific combination of bromine and trifluoromethyl groups within a longer carbon chain structure. This configuration imparts distinct chemical reactivity compared to shorter-chain analogs or those with different halogen substitutions. Its high volatility combined with specific reactivity makes it particularly valuable for synthesizing other fluorinated compounds while also posing unique environmental considerations due to its potential persistence and toxicity.